Adenosine 5'-diphosphate disodium salt
Overview
Description
Adenosine 5’-diphosphate disodium salt is a crucial adenine nucleotide involved in various biological processes. It plays a significant role in energy storage and nucleic acid metabolism. The compound is often used in scientific research due to its involvement in energy transfer and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two primary methods for preparing adenosine 5’-diphosphate disodium salt: enzymatic synthesis and chemical synthesis.
-
Enzymatic Synthesis:
- Prepare a reaction mixture containing NAD+ or a suitable precursor, the appropriate enzyme (e.g., NADase or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.
- Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.
- Monitor the progress of the reaction using analytical methods like TLC or HPLC.
- Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.
- Purify the product using techniques like ion-exchange chromatography or preparative HPLC.
- Convert the purified adenosine 5’-diphosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate .
-
Chemical Synthesis:
- Set up a reaction mixture containing the appropriate precursors, such as 5’-ADP and adenosine monophosphate, in the optimal solvent system.
- Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.
- Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.
- Monitor the progress of the reaction using analytical techniques like TLC or HPLC.
- Quench the reaction and isolate the 5’-ADP product using appropriate purification techniques, such as column chromatography or crystallization.
- Convert the purified adenosine 5’-diphosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate .
Industrial Production Methods: Industrial production methods for adenosine 5’-diphosphate disodium salt typically involve large-scale enzymatic or chemical synthesis processes, optimized for high yield and purity. These methods often include advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Adenosine 5’-diphosphate disodium salt undergoes various chemical reactions, including:
-
Oxidation and Reduction: Adenosine 5’-diphosphate can be oxidized to form adenosine 5’-triphosphate (ATP) or reduced to form adenosine monophosphate (AMP). These reactions are crucial in cellular energy transfer processes .
-
Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include nucleophiles and electrophiles .
-
Hydrolysis: Adenosine 5’-diphosphate can be hydrolyzed to form adenosine monophosphate and inorganic phosphate. This reaction is catalyzed by enzymes like phosphatases .
Common Reagents and Conditions:
- Enzymes like NADase, phosphodiesterases, and phosphatases.
- Buffer solutions to maintain optimal pH and ionic conditions.
- Coupling reagents and catalysts for chemical synthesis .
Major Products Formed:
- Adenosine 5’-triphosphate (ATP)
- Adenosine monophosphate (AMP)
- Inorganic phosphate
Scientific Research Applications
Adenosine 5’-diphosphate disodium salt has a wide range of applications in scientific research:
-
Chemistry: Used as a reference standard in analytical techniques like HPLC and mass spectrometry to quantify and identify nucleotides in biological samples .
-
Biology: Plays a crucial role in energy transfer and cellular signaling pathways. It is used in studies related to cellular metabolism, enzyme kinetics, and signal transduction .
-
Medicine: Investigated for its potential therapeutic applications, including its role in platelet activation and aggregation. It is used in platelet function tests and studies related to cardiovascular diseases .
-
Industry: Used as a raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Adenosine 5’-diphosphate disodium salt exerts its effects through its interaction with purinergic receptors P2Y1 and P2Y12. Upon binding to these receptors, it activates signaling pathways that lead to platelet activation and aggregation. The compound is also involved in energy transfer processes, where it is converted to ATP by ATP synthases .
Comparison with Similar Compounds
Adenosine 5’-diphosphate disodium salt can be compared with other similar compounds, such as:
-
Adenosine 5’-monophosphate disodium salt (AMP-Na2): Involved in energy transfer processes but has only one phosphate group compared to the two in adenosine 5’-diphosphate .
-
Adenosine 5’-triphosphate disodium salt (ATP-Na2): Contains three phosphate groups and is the primary energy carrier in cells. It is more energy-rich compared to adenosine 5’-diphosphate .
-
Adenosine 5’-pyrophosphate sodium salt: Another nucleotide involved in energy transfer and cellular signaling .
Adenosine 5’-diphosphate disodium salt is unique due to its specific role in energy transfer and its interaction with purinergic receptors, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSTPSQHZNDSC-IDIVVRGQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015443 | |
Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16178-48-6 | |
Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016178486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.